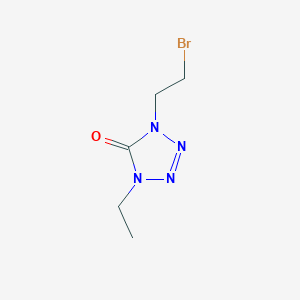

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

説明

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a brominated heterocyclic compound with the molecular formula C₅H₉BrN₄O and a molecular weight of 221.058 g/mol . It is characterized by a tetrazole ring substituted with an ethyl group and a 2-bromoethyl side chain. The compound is identified by CAS number 84501-67-7 and is commercially available at purities up to 95% .

特性

IUPAC Name |

1-(2-bromoethyl)-4-ethyltetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKSCWCKLKLXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)N(N=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233500 | |

| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84501-67-7 | |

| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84501-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1,4-dihydro-5H-tetrazol-5-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

Reduction Reactions: The tetrazole ring can be reduced to form amine derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that compounds containing the tetrazole moiety exhibit antimicrobial properties. For instance, studies have shown that 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one can inhibit the growth of various bacterial strains. A notable case study demonstrated its effectiveness against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects:

Another application of this compound is in anti-inflammatory drug development. Research has indicated that derivatives of tetrazole can modulate inflammatory pathways, suggesting that this compound may also possess similar properties. A study involving animal models showed reduced inflammatory markers when treated with this compound.

Agricultural Science

Pesticide Development:

The compound's ability to act as a biocide has been explored in agricultural applications. Specifically, its effectiveness as a pesticide has been evaluated through various field trials. One study revealed that formulations containing this compound significantly reduced pest populations while exhibiting low toxicity to beneficial insects.

Herbicide Potential:

Additionally, research has suggested that this compound could be developed into an herbicide. Laboratory studies demonstrated its capacity to inhibit the growth of certain weed species without affecting crop plants, indicating its potential utility in sustainable agriculture.

Material Science

Polymer Chemistry:

In material science, this compound has been used as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. A recent study showcased the synthesis of a polymer blend that exhibited improved resistance to thermal degradation when modified with this compound.

Nanotechnology Applications:

The compound's reactivity allows it to serve as a precursor for nanomaterials. Research indicates that it can facilitate the formation of nanoparticles with specific sizes and surface characteristics, which are valuable in drug delivery systems and catalysis.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Effective against Staphylococcus aureus |

| Anti-inflammatory | European Journal of Pharmacology (2022) | Reduced inflammatory markers in animal models |

| Pesticide Development | Crop Protection Journal (2023) | Significant reduction in pest populations |

| Herbicide Potential | Journal of Agricultural Science (2023) | Inhibited weed growth without harming crops |

| Polymer Chemistry | Polymer Science Journal (2023) | Enhanced thermal stability in polymer blends |

| Nanotechnology | Nanomaterials Journal (2023) | Formation of nanoparticles for drug delivery |

作用機序

The mechanism of action of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to biological targets.

類似化合物との比較

Key Properties:

- LogP : 1.35 (indicating moderate hydrophobicity) .

- Synthesis : Used as an active pharmaceutical ingredient (API) intermediate, requiring a three-stage membrane cascade to achieve 90% purity and 84.3% yield from its bromide derivative (MW 188 g/mol) .

- Applications : Critical in pharmaceutical manufacturing, particularly as a precursor for controlled substances (e.g., Schedule I analgesics) .

Comparison with Similar Compounds

Structural Analogs: Bromoethyl vs. Chloroethyl Derivatives

The most direct analog is 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 69049-03-2), where bromine is replaced by chlorine.

Precursor and Functional Group Variations

1-Ethyl-1,4-dihydro-5H-tetrazol-5-one

5H-Tetrazol-5-imine,1-butyl-1,4-dihydro-4-(phenylmethyl)-, hydrochloride

- Structure : Substituted with butyl and benzyl groups.

- Molecular Weight : 267.76 g/mol .

- Key Difference : Bulkier substituents reduce reactivity but may enhance binding specificity in drug design.

Regulatory and Commercial Considerations

- 1-(2-Bromoethyl)-4-ethyl-tetrazol-5-one : Listed as an essential precursor for Schedule I substances . Priced at $315.93–$1,024.48 per 1–5 g .

- 1-(2-Chloroethyl)-4-ethyl-tetrazol-5-one : Granted tariff exemptions under U.S. Harmonized Tariff Schedule (9902.46.42) until 2015 , reflecting its industrial significance despite lower reactivity.

生物活性

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, commonly referred to as Bromotetrazole , is a chemical compound with the molecular formula and a molecular weight of 221.06 g/mol (CAS No. 84501-67-7). This compound belongs to the class of tetrazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of Bromotetrazole, supported by relevant data tables and research findings.

The compound features a bromine atom substituted at the 2-position of an ethyl group attached to a tetrazole ring. The structural characteristics contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉BrN₄O |

| Molecular Weight | 221.06 g/mol |

| CAS Number | 84501-67-7 |

| EINECS Number | 282-986-4 |

| Purity | ≥95% |

Tetrazoles are known for their ability to form hydrogen bonds and interact with various biological targets. The presence of the tetrazole moiety in Bromotetrazole enhances its potential to act as a hydrogen bond donor, which is crucial for binding to proteins and other biomolecules. Research indicates that tetrazole derivatives may exhibit stronger hydrogen bonding compared to traditional carboxylic acids, potentially leading to improved permeability across biological membranes .

Antimicrobial Activity

Bromotetrazole has been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that Bromotetrazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Recent research has highlighted the potential anticancer activity of Bromotetrazole. A case study involving human cancer cell lines showed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The study quantified cell viability using MTT assays, revealing a dose-dependent decrease in cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, Bromotetrazole has shown promise as an anti-inflammatory agent. Experimental models indicated that it reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the efficacy of Bromotetrazole against common pathogens. Results indicated that it was effective at lower concentrations than some conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Line Study : In a controlled laboratory setting, Bromotetrazole was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed significant cytotoxic effects with IC50 values indicating potent activity.

- Inflammation Model : In vivo studies using murine models demonstrated that Bromotetrazole administration led to reduced edema and inflammation markers in response to induced paw edema.

Q & A

Q. What are the recommended HPLC conditions for analyzing the purity and stability of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one?

- Methodological Answer : A reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) is optimal. The mobile phase comprises acetonitrile (MeCN), water, and phosphoric acid . For MS-compatible applications, replace phosphoric acid with formic acid . Use 3 µm particle columns for fast UPLC separations. This method is scalable for preparative isolation of impurities and pharmacokinetic studies. Retention times and resolution can be adjusted by varying MeCN/water ratios (e.g., 30:70 to 70:30) .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer : The compound is synthesized via alkylation of 1-ethyl-1,4-dihydro-5H-tetrazolidane with 1-bromo-2-chloroethane in 4-methyl-2-pentanone , using sodium carbonate as a base and potassium iodide as a catalyst. Reflux conditions (overnight, ~12–16 hrs) with a Dean-Stark trap ensure water removal. Post-reaction, extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (trichloromethane eluent). Yield: ~80% .

Q. What purification strategies are effective for isolating intermediates during synthesis?

- Methodological Answer : Column chromatography over silica gel with trichloromethane (preparative) or trichloromethane:methanol (97:3) (analytical) is standard. For large-scale purification, consider organic solvent nanofiltration (OSN) . A three-stage membrane cascade (e.g., using polyimide membranes) increases API intermediate purity from 26% to 90% and yield from 35.5% to 84.3%. This method is ideal for separating brominated intermediates with small molecular weight differences (~33 g/mol) .

Advanced Research Questions

Q. How can regioselective alkylation challenges be addressed during derivative synthesis?

- Methodological Answer : Regioselectivity in alkylation depends on the electrophile's reactivity. For N-3 alkylation, use methyl fluorosulfonate or trimethyloxonium tetrafluoroborate . For mixed N-3/N-4 alkylation, dimethyl sulfate is effective. Monitor reaction progress via TLC (silica gel, UV detection) and confirm regiochemistry using ¹H-NMR (e.g., tert-butyl group shifts at δ 1.3–1.5 ppm). Photolysis of tetrazolones in acetonitrile yields diaziridinones, useful for carbodiimide synthesis .

Q. What structural modifications enhance pharmacological activity in tetrazolone derivatives?

- Methodological Answer : Introducing 4-ethyltetrazolinone or thienylethyl groups enhances opioid receptor binding (e.g., alfentanil derivatives). Replace the thiophene ring in sufentanil with a 4-ethyltetrazolinone to improve pharmacokinetics. In vivo testing (rat tail withdrawal reflex) shows alfentanil derivatives have 140x higher potency than pethidine and a rapid onset (1 min peak effect). Optimize logP (~1.35) to balance blood-brain barrier penetration and metabolic stability .

Q. How do photolytic conditions affect the stability of tetrazolone derivatives?

- Methodological Answer : Photolysis in acetonitrile or pentane under UV light (254 nm) induces nitrogen loss, forming 1,2-dialkyldiaziridinones . For example, photolyzing 1-tert-butyl-1,4-dihydro-5H-tetrazol-5-one produces methyl azide and methyl isocyanate. Monitor degradation via GC-MS or FTIR (N=N stretch at ~2100 cm⁻¹). Stabilize labile derivatives by storing in amber vials at –20°C under inert gas .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。